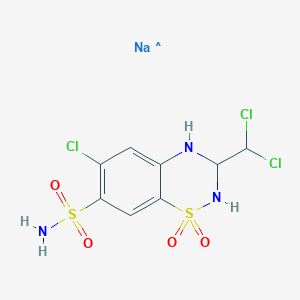

Trichlormethiazide (sodium)

説明

Evolution of Thiazide Diuretic Research

The journey of thiazide diuretics began in the 1950s, a pivotal era in cardiovascular pharmacology. numberanalytics.com Prior to their discovery, the primary options for diuretics were intravenous mercurial agents, which were fraught with toxicity and difficult to administer. invent.org The breakthrough came from the laboratories of Merck Sharp & Dohme, where a team of scientists including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, were investigating sulfonamide-based carbonic anhydrase inhibitors. invent.orgnih.gov This research was spurred by the serendipitous observation in 1937 that the antibiotic sulfanilamide (B372717) induced mild diuresis. oup.com

The initial goal was to develop compounds that could enhance the excretion of sodium and chloride without significantly affecting bicarbonate excretion, a limitation of earlier carbonic anhydrase inhibitors like acetazolamide. nih.govoup.com This research culminated in the synthesis of chlorothiazide (B1668834) by Frederick Novello in 1956 and its subsequent marketing in 1958 under the trade name Diuril. wikipedia.orgwikipedia.orginvent.org This marked the dawn of the modern era of oral diuretic therapy for hypertension and edema. numberanalytics.comoup.com The discovery was so significant that the research team was honored with a special Public Health Award from the Lasker Foundation in 1975. wikipedia.org

The success of chlorothiazide spurred further structural modifications to the benzothiadiazine scaffold, leading to the development of more potent thiazides. oup.com This included hydrochlorothiazide (B1673439) in 1959 and bendroflumethiazide (B1667986) in 1960. oup.com The research also expanded to include related sulfonamide derivatives that lacked the classic benzothiadiazine ring structure, such as chlorthalidone (B1668885) (1960) and indapamide (B195227) (1969). oup.com These first-generation thiazides and thiazide-like diuretics quickly became the cornerstone of antihypertensive therapy. numberanalytics.comoup.com

Over the ensuing decades, research has continued to refine the understanding of thiazide diuretics. While initially used at high doses, subsequent studies in the 1980s and 1990s revealed a flat dose-response curve for their diuretic effect, leading to the use of lower doses to minimize metabolic side effects. redheracles.net Ongoing research continues to explore the nuanced mechanisms of action and the long-term cardiovascular benefits of this important class of drugs. oup.comahajournals.org

Positioning of Trichlormethiazide (B1682463) (sodium) within Benzothiadiazine Research

Trichlormethiazide emerged from the intensive research and development efforts that followed the initial success of chlorothiazide. annualreviews.org As a derivative of hydrochlorothiazide, it represents a second-generation advancement in the chemical class of benzothiadiazines. nih.gov The primary goal of this subsequent research was to enhance potency and duration of action. annualreviews.org

Trichlormethiazide is chemically distinguished by the substitution of a dichloromethyl group at the 3-position of the benzothiadiazine-1,1-dioxide nucleus. nih.gov This structural modification confers properties similar to hydrochlorothiazide but with some notable differences. wikipedia.org Research has shown that while the fundamental mechanism of action remains the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, the potency and duration of action of these derivatives can vary. annualreviews.orgwikipedia.org For instance, early comparative studies suggested that trichlormethiazide may have a longer duration of action than chlorothiazide. annualreviews.org

The development of Trichlormethiazide and other similar analogs was part of a broader strategy to create a portfolio of thiazide diuretics with varying pharmacokinetic profiles, allowing for more tailored therapeutic options. annualreviews.org It is classified as a thiazide diuretic and is used for the management of edema associated with conditions like congestive heart failure and in the treatment of hypertension. wikipedia.orgdrugbank.com

Interactive Data Table: Key Milestones in Thiazide Diuretic Research

| Year | Milestone | Key Compound(s) | Significance |

| 1937 | Observation of diuretic effect | Sulfanilamide | Sparked interest in sulfonamides as diuretics. oup.com |

| 1950s | Development of thiazide diuretics | Chlorothiazide | First orally effective and well-tolerated diuretic for hypertension. numberanalytics.comwikipedia.org |

| 1958 | Marketing of the first thiazide diuretic | Chlorothiazide | Ushered in the modern era of oral diuretic therapy. wikipedia.orgwikipedia.org |

| 1959 | Development of a more potent thiazide | Hydrochlorothiazide | An important second-generation thiazide. oup.com |

| 1960 | Introduction of other thiazides and related compounds | Bendroflumethiazide, Chlorthalidone | Expanded the therapeutic options for diuretics. oup.com |

| 1960s | Synthesis and pharmacological study of Trichlormethiazide | Trichlormethiazide | A potent hydrochlorothiazide derivative with a potentially longer duration of action. annualreviews.orgnih.gov |

Detailed Research Findings

Research into the mechanism of action of Trichlormethiazide has elucidated its primary site of action within the nephron. It acts by inhibiting the sodium-chloride (Na+-Cl-) symporter located in the luminal membrane of the distal convoluted tubule. patsnap.compatsnap.com This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.com Consequently, there is an increased excretion of sodium, chloride, and water, leading to diuresis. drugbank.compatsnap.com

Some studies have suggested that thiazides, including Trichlormethiazide, may also have a secondary, less understood antihypertensive mechanism that is independent of their diuretic effect. drugbank.com This may involve vasodilation through the activation of calcium-activated potassium channels in vascular smooth muscle. wikipedia.orgdrugbank.com

In vitro microperfusion studies using rabbit kidney segments have provided more precise details. One such study demonstrated that Trichlormethiazide, when added to the lumen, specifically decreased the lumen-to-bath chloride flux in the connecting tubule (CNT) without altering the transmural voltage. nih.gov This study concluded that Trichlormethiazide inhibits Na+-Cl- cotransport in the luminal membrane of the rabbit CNT. nih.gov

Interactive Data Table: Chemical and Pharmacological Properties of Trichlormethiazide

| Property | Value | Source |

| Chemical Formula | C8H8Cl3N3O4S2 | nih.gov |

| Molar Mass | 380.64 g·mol−1 | wikipedia.org |

| IUPAC Name | 6-Chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-benzo[e] wikipedia.orgCurrent time information in Bangalore, IN.elpub.ruthiadiazine-7-sulfonamide | wikipedia.org |

| Mechanism of Action | Inhibition of the Na+/Cl- symporter in the distal convoluted tubule. patsnap.compatsnap.com | patsnap.compatsnap.com |

| Onset of Action | 2 hours | patsnap.com |

| Peak Effect | 4 to 6 hours | patsnap.com |

| Duration of Action | Up to 24 hours | patsnap.com |

Structure

3D Structure of Parent

特性

分子式 |

C8H8Cl3N3NaO4S2 |

|---|---|

分子量 |

403.6 g/mol |

InChI |

InChI=1S/C8H8Cl3N3O4S2.Na/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;/h1-2,7-8,13-14H,(H2,12,15,16); |

InChIキー |

WGWZPLPNHCVTNO-UHFFFAOYSA-N |

正規SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.[Na] |

製品の起源 |

United States |

Synthetic Pathways and Chemical Modification Research

Derivatization Strategies and Precursor Chemistry

The chemical architecture of Trichlormethiazide (B1682463) offers several sites for modification, which has been extensively explored to understand the chemical requirements for its molecular function and to generate novel analogues. The precursor chemistry is centered on the synthesis of 5-chloro-2,4-disulfamoylaniline, which serves as a versatile platform for these derivatization efforts.

Precursor Chemistry: The synthesis of the key intermediate, 5-chloro-2,4-disulfamoylaniline, is a critical upstream process.

Starting Material: m-Chloroaniline.

Chlorosulfonation: Reaction with excess chlorosulfonic acid (ClSO₃H) at controlled temperatures (0–70 °C). This is a highly exothermic and hazardous step requiring careful process control. The product is 5-chloroaniline-2,4-disulfonyl chloride.

Ammonolysis: The resulting disulfonyl chloride is carefully reacted with an excess of aqueous ammonia (B1221849). This nucleophilic substitution reaction is also exothermic and converts both -SO₂Cl groups into -SO₂NH₂ groups, yielding the desired 5-chloro-2,4-disulfamoylaniline, which is typically isolated as a stable crystalline solid.

Derivatization Strategies: Modifications are primarily targeted at three positions on the benzothiadiazine scaffold:

Position 3: This is the most widely studied position for derivatization. By substituting the cyclizing aldehyde, a vast array of analogues can be produced. For example, using formaldehyde (B43269) instead of dichloroacetaldehyde (B1201461) leads to the parent compound hydrochlorothiazide (B1673439). The chemical nature of the substituent at C-3 (e.g., lipophilicity, size, electronic properties) is a key determinant of the compound's properties.

Position 6: The chloro group at C-6 can be replaced with other electron-withdrawing groups. The most common alternative is the trifluoromethyl (-CF₃) group. This requires starting the entire synthetic sequence not with m-chloroaniline, but with 3-(trifluoromethyl)aniline. This modification leads to compounds like hydroflumethiazide.

Position 2 (N-2): The nitrogen atom at position 2 can be alkylated. For instance, reaction of a pre-formed thiazide with an alkylating agent like benzyl (B1604629) bromide can lead to N-2 substituted derivatives, such as bendroflumethiazide (B1667986).

The table below outlines key derivatization strategies based on the Trichlormethiazide scaffold.

Table 2: Chemical Derivatization Strategies of the Thiazide Core

| Modification Site | Chemical Change | Starting Material / Reagent | Resulting Compound Class / Example |

| C-3 | -CHCl₂ → -H | Formaldehyde (HCHO) | Unsubstituted C-3 Thiazide (Hydrochlorothiazide) |

| C-6 | -Cl → -CF₃ | 3-(Trifluoromethyl)aniline | 6-Trifluoromethyl Thiazide (Hydroflumethiazide) |

| N-2 | -H → -CH₂-Ph | Benzyl halide (e.g., benzyl bromide) | N-2 Benzylated Thiazide (Bendroflumethiazide) |

| C-3 | -CHCl₂ → -CH₂F | Monofluoroacetaldehyde | 3-Fluoromethyl Thiazide Analogue |

These chemical explorations are fundamental to mapping the chemical space around the benzothiadiazine-1,1-dioxide nucleus.

Process Chemistry Optimization in Trichlormethiazide (sodium) Synthesis

Process chemistry focuses on translating a laboratory-scale synthesis into a safe, reliable, cost-effective, and environmentally sustainable industrial-scale manufacturing process. For Trichlormethiazide, optimization efforts target several key areas.

Impurity Profile Management: A primary goal is to minimize the formation of impurities. Key process-related impurities can include:

Unreacted 5-chloro-2,4-disulfamoylaniline.

Isomeric byproducts from the initial chlorosulfonation step.

Over-reaction or side-reaction products from the cyclocondensation.

Hydrolyzed intermediates, such as 4-amino-6-chlorobenzene-1,3-disulfonic acid. Strict control of reaction stoichiometry, temperature, and addition rates is critical to limit the formation of these impurities, simplifying purification and ensuring the final product meets stringent pharmacopeial standards.

Solvent Selection and Recovery: Early syntheses often used chlorinated solvents or dimethylformamide (DMF). Modern process chemistry emphasizes the use of "green" solvents like alcohols (isopropanol), water, or mixtures thereof. This not only reduces environmental impact but also mitigates risks to operator health. Furthermore, developing processes that allow for efficient solvent recovery and recycling is a key economic and environmental driver.

Crystallization and Polymorph Control: The final isolation step for Trichlormethiazide is typically crystallization. Process optimization in this area is crucial. It involves carefully controlling parameters such as cooling rate, solvent composition, and agitation to ensure the consistent production of the desired crystal form (polymorph). Different polymorphs can have different physical properties, such as solubility and stability, making polymorphic control essential for a consistent final product. Seeding strategies are often employed to guarantee the formation of the thermodynamically stable form.

Waste Stream Reduction: The chlorosulfonation and ammonolysis steps generate significant inorganic waste streams (e.g., excess acid, ammonium (B1175870) salts). Optimized processes aim to use reagents more efficiently. For example, using near-stoichiometric amounts of chlorosulfonic acid and developing methods to treat or repurpose the acidic and ammoniacal waste streams are areas of active research in bulk chemical manufacturing.

The following table summarizes key optimization targets in the industrial synthesis of Trichlormethiazide.

Table 3: Process Chemistry Optimization Parameters

| Parameter | Classical Process Concern | Optimized Process Solution | Impact |

| Temperature Control | Highly exothermic chlorosulfonation poses runaway reaction risk. | Use of jacketed reactors with advanced cooling systems; slow, controlled reagent addition. | Enhanced process safety and prevention of byproduct formation. |

| Reagent Stoichiometry | Large excess of ammonia or chlorosulfonic acid used. | Near-stoichiometric reagent ratios with real-time process analytical technology (PAT). | Reduced raw material cost and minimized waste generation. |

| Product Isolation | Multiple, solvent-intensive recrystallizations. | Optimized, single-pass controlled crystallization with seeding. | Higher yield, reduced solvent usage, consistent particle size and polymorph. |

| Impurity Removal | Relies solely on final purification steps. | Control of impurities at their point of formation through precise reaction control. | Higher final product purity (e.g., >99.5%) and more robust process. |

Mechanistic and Molecular Pharmacology of Trichlormethiazide Sodium

Primary Molecular Targets and Binding Mechanisms

Sodium-Chloride Cotransporter (NCC) Inhibition in Renal Tubules

Trichlormethiazide's primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC), also known as the Na-Cl cotransporter or thiazide-sensitive sodium-chloride transporter. drugbank.compatsnap.com This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) in the nephrons of the kidneys. patsnap.comnih.govpatsnap.com The NCC is responsible for reabsorbing approximately 5-7% of the filtered sodium chloride (NaCl) from the tubular fluid back into the bloodstream. nih.govoup.com

By binding to the NCC, trichlormethiazide (B1682463) blocks the reabsorption of sodium and chloride ions. patsnap.compatsnap.com This inhibition leads to an increased excretion of sodium, chloride, and consequently water, resulting in diuresis. drugbank.compatsnap.com The binding of thiazide diuretics like trichlormethiazide to the NCC is thought to be competitive with chloride ions for the same or a nearby binding site on the transporter protein. nih.govphysiology.org The affinity of thiazides for the NCC can be influenced by the concentrations of both sodium and chloride ions. nih.govphysiology.org

Cryo-electron microscopy studies of the human NCC have provided structural insights into how thiazide diuretics interact with and inhibit the transporter's function, offering a framework for understanding the transport mechanism and for potential future drug design. nih.govnih.gov These studies have revealed the specific binding pocket for thiazides, elucidating the molecular basis of their inhibitory action. nih.govresearchgate.net

Interactions with Carbonic Anhydrase Isozymes

While the primary diuretic effect of trichlormethiazide is through NCC inhibition, it also interacts with various isoforms of the enzyme carbonic anhydrase (CA). drugbank.comunict.it Although not its main mechanism of diuretic action, this interaction may contribute to some of its pharmacological effects. pharmacompass.comgpatindia.com

Research has shown that trichlormethiazide can inhibit several human carbonic anhydrase isozymes. nih.govresearchgate.netplos.org For instance, it is an efficient inhibitor of CA II, with inhibition constants (K(I)s) in the nanomolar range. nih.gov It also demonstrates inhibitory activity against other isoforms such as CA VII and CA IX. nih.govresearchgate.net The binding of trichlormethiazide to the active site of CA II involves interactions with several water molecules, which is a notable feature compared to some other diuretics. nih.gov The antihypertensive effects of thiazides may be partly mediated through their action on carbonic anhydrases located in vascular smooth muscle. drugbank.comunict.ithmdb.ca

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Trichlormethiazide

| Isozyme | Inhibition Constant (K(I)) | Reference |

| CA II | 65-138 nM | nih.gov |

| CA VII | Efficient Inhibitor | nih.gov |

| CA IX | Efficient Inhibitor | nih.gov |

Modulation of Large-Conductance Calcium-Activated Potassium (KCa) Channels

Another molecular target that may be modulated by trichlormethiazide is the large-conductance calcium-activated potassium (KCa) channel, also known as BK or MaxiK channels. drugbank.comunict.itnih.gov These channels are found in various cell types, including vascular smooth muscle cells, and play a role in regulating vascular tone. nih.govfrontiersin.org

Activation of KCa channels in vascular smooth muscle leads to hyperpolarization of the cell membrane, which in turn causes vasodilation. drugbank.comnih.gov It has been proposed that the vasodilatory and antihypertensive effects of thiazide diuretics like trichlormethiazide may be partly mediated through the activation of these channels. drugbank.comunict.it This action is distinct from the diuretic effect and may contribute to the blood pressure-lowering properties of the drug. drugbank.com

Cellular and Subcellular Mechanisms of Action

Electrolyte Transport Regulation at the Distal Convoluted Tubule

The primary cellular effect of trichlormethiazide occurs at the distal convoluted tubule (DCT) of the nephron. drugbank.compatsnap.com By inhibiting the NCC, trichlormethiazide directly alters the transport of electrolytes across the apical membrane of the DCT epithelial cells. drugbank.compatsnap.compatsnap.com This leads to a significant increase in the luminal concentration of sodium and chloride ions, which are then excreted in the urine. drugbank.compatsnap.com

The increased delivery of sodium to the more distal parts of the nephron, such as the connecting tubule and collecting duct, can influence the activity of other ion transporters. physiology.org For example, it can lead to an increased exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), resulting in increased potassium excretion. drugbank.comunict.ithmdb.ca Furthermore, the inhibition of sodium reabsorption can indirectly lead to enhanced calcium reabsorption in the DCT. patsnap.com

In vitro microperfusion studies on rabbit distal nephron segments have confirmed that trichlormethiazide specifically acts on the connecting tubule (CNT) to decrease the lumen-to-bath chloride flux, consistent with the inhibition of an electroneutral Na+-Cl- cotransport mechanism. nih.govnih.gov These studies have helped to pinpoint the precise site of action within the distal nephron.

Cellular Ion Exchange Mechanisms

The inhibition of the NCC by trichlormethiazide sets off a cascade of changes in cellular ion exchange mechanisms. The primary effect is the reduction of sodium and chloride entry into the epithelial cells of the distal convoluted tubule. drugbank.comnih.gov This initial action subsequently influences other ion transport processes.

The increased luminal sodium concentration in the downstream nephron segments enhances the driving force for potassium secretion through the sodium-potassium exchange mechanism. drugbank.comunict.ithmdb.ca This is a key reason for the potential for potassium loss associated with thiazide diuretic use. drugbank.com

Additionally, the alteration in the electrochemical gradient across the tubular epithelium can affect the transport of other ions. For instance, the reabsorption of calcium ions in the DCT is enhanced. patsnap.com The precise mechanism for this is complex but is thought to involve the hyperpolarization of the basolateral membrane and increased activity of the sodium-calcium exchanger.

Vascular Smooth Muscle Effects (Mechanistic Investigations)

The antihypertensive effects of Trichlormethiazide are not solely attributable to its diuretic activity; the compound also exerts direct effects on vascular smooth muscle, leading to vasodilation. drugbank.comwikipedia.org Mechanistic investigations have primarily focused on two distinct pathways: the activation of potassium channels and the inhibition of carbonic anhydrases within the vascular tissue. drugbank.comnih.govpharmacompass.com

A principal mechanism underlying Trichlormethiazide-induced vasodilation is the activation of large-conductance calcium-activated potassium channels (KCa channels). drugbank.comnih.gov Activation of these channels in vascular smooth muscle cells leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium ions that is necessary for muscle contraction. wikipedia.orgcvpharmacology.com The net result is relaxation of the vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure. wikipedia.orgwikipedia.org This effect on KCa channels is considered a key component of the direct vasodilatory action of thiazide diuretics in general. nih.gov

In addition to its effects on potassium channels, Trichlormethiazide has been shown to inhibit carbonic anhydrase isoenzymes present in vascular tissue. drugbank.comwikipedia.orgnih.gov While the primary diuretic effect of thiazides is mediated through inhibition of the sodium-chloride cotransporter in the kidneys, their action on carbonic anhydrases in smooth muscle is considered a contributing factor to their antihypertensive properties. unict.it Inhibition of carbonic anhydrase can alter the pH of the vascular smooth muscle cells, which may indirectly influence ion channel function and calcium handling, ultimately contributing to vasodilation. Research comparing various thiazide and loop diuretics has demonstrated that Trichlormethiazide is an efficient inhibitor of carbonic anhydrase II (CA II). researchgate.net

Table 1: Inhibitory Action of Trichlormethiazide on Carbonic Anhydrase II (CA II)

| Compound | Target Isozyme | Inhibition Constant (K_I) | Reference |

|---|---|---|---|

| Trichlormethiazide | Carbonic Anhydrase II (CA II) | 65 - 138 nM | researchgate.net |

These direct vascular effects distinguish the pharmacological profile of Trichlormethiazide from a simple diuretic, providing a multi-faceted mechanism for its efficacy in the management of hypertension. drugbank.com The stimulation of uric acid reabsorption, leading to hyperuricemia, has also been noted to potentially stimulate vascular smooth muscle cell proliferation, an area of ongoing research. researchgate.net

Theoretical Models of Ligand-Target Interactions

The interaction of Trichlormethiazide with its biological targets can be understood through theoretical and computational models that predict binding affinity and mechanisms of action. These models are crucial in drug discovery and for understanding the molecular basis of a drug's efficacy and potential off-target effects. nih.govnih.gov

The primary therapeutic target of Trichlormethiazide for its diuretic effect is the thiazide-sensitive sodium-chloride cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3). drugbank.comunict.it Theoretical models, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to elucidate the binding of Trichlormethiazide to this transporter. uobaghdad.edu.iq These models predict that the drug binds to a specific site on the NCC, inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney. drugbank.com The chemical structure of Trichlormethiazide, particularly its sulfonamide group, is critical for this interaction. Computational approaches like deep learning and graph neural networks are increasingly being used to refine these predictions, offering more accurate models of drug-target interactions by analyzing complex structural and chemical features. nih.govuobaghdad.edu.iq

Beyond its primary target, Trichlormethiazide interacts with other proteins, notably carbonic anhydrases . nih.govresearchgate.net X-ray crystallography studies have provided detailed models of how related diuretic compounds bind to the active site of carbonic anhydrase isozymes. researchgate.net For Trichlormethiazide, these models reveal that it acts as an efficient inhibitor, with specific interactions within the enzyme's active site. researchgate.net Theoretical models based on these crystal structures can help in designing new compounds with modified selectivity and affinity for different carbonic anhydrase isoforms, potentially separating the diuretic and vascular effects or improving the therapeutic profile. researchgate.net

Computational methods are also essential for predicting potential off-target interactions. By screening the structure of Trichlormethiazide against databases of known protein structures, it is possible to generate theoretical models of binding to other receptors or enzymes, which can help explain secondary effects or identify new therapeutic possibilities. nih.govmdpi.com

Structure Activity Relationship Sar Studies

Influence of Benzothiadiazine Scaffold Modifications on Pharmacological Activity

The 1,2,4-benzothiadiazine 1,1-dioxide core is a fundamental scaffold for the diuretic activity of thiazide diuretics. researchgate.netresearchgate.net Modifications to this bicyclic structure have profound effects on the compound's efficacy. One of the most significant modifications is the saturation of the double bond between the N-2 and C-3 positions of the thiadiazine ring. This reduction to a 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide derivative, as seen in trichlormethiazide (B1682463), results in compounds that are approximately ten times more active as diuretics than their unsaturated counterparts like chlorothiazide (B1668834). gpatindia.comnuph.edu.ua

Role of Substituents at Specific Molecular Positions (e.g., C-3, C-6, C-7, N-2)

The nature and position of substituents on the benzothiadiazine scaffold are critical determinants of diuretic potency and duration of action.

Position C-3: The substituent at the C-3 position has a significant impact on the potency of the diuretic. Introducing a lipophilic (lipid-soluble) group at this position generally increases the diuretic activity and prolongs its duration. gpatindia.com For instance, trichlormethiazide features a dichloromethyl (-CHCl₂) group at C-3. nih.gov Substituting this position with haloalkyl, aralkyl, or thioether groups can lead to compounds with a longer duration of action due to increased lipid solubility. gpatindia.com

Position C-6: An electron-withdrawing group at position C-6 is essential for high diuretic activity. gpatindia.com The most effective substituents are strong electron-withdrawing groups like a chloro (-Cl) group, as in trichlormethiazide, or a trifluoromethyl (-CF₃) group. gpatindia.comnuph.edu.ua Substitution with an electron-donating group at this position markedly diminishes or abolishes the diuretic effect. gpatindia.com Replacing the chlorine atom with bromine is permissible, but a fluorine atom is not suitable. nuph.edu.ua

Position C-7: The sulfonamide (-SO₂NH₂) group at the C-7 position is an absolute requirement for the diuretic activity of thiazides. gpatindia.comnuph.edu.ua Removal or replacement of this group leads to a significant reduction or complete loss of the desired pharmacological effect. gpatindia.com This sulfonamide group is crucial for binding to the diuretic's target protein. nih.gov

Position N-2: The hydrogen atom on the nitrogen at the N-2 position is the most acidic proton in the molecule, a feature enhanced by the adjacent electron-withdrawing sulfonyl group. gpatindia.com Alkyl substitution at the N-2 position can increase the duration of action of the compound. gpatindia.com

The following table summarizes the influence of various substituents on the diuretic activity of the benzothiadiazine scaffold.

| Molecular Position | Required/Favorable Substituent | Effect on Activity |

| C-3 | Lipophilic group (e.g., -CHCl₂, haloalkyl, aralkyl) | Increases potency and duration of action. gpatindia.com |

| C-6 | Electron-withdrawing group (e.g., -Cl, -CF₃) | Essential for high diuretic activity. gpatindia.comnuph.edu.ua |

| C-7 | Sulfonamide group (-SO₂NH₂) | Absolutely necessary for diuretic effect. gpatindia.comnuph.edu.ua |

| N-2 | Alkyl group | Can increase the duration of action. gpatindia.com |

| C=N Bond | Saturation (3,4-dihydro) | Increases diuretic activity tenfold. gpatindia.comnuph.edu.ua |

Computational Approaches to SAR Prediction and Validation

In modern drug discovery, computational chemistry plays a vital role in predicting and validating the structure-activity relationships of drug candidates, including thiazide diuretics. ljmu.ac.uknih.gov These in silico methods allow researchers to model and understand drug-receptor interactions at a molecular level, accelerating the design and optimization of new therapeutic agents. nih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are widely used. researchgate.netsemanticscholar.org QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For thiazide diuretics, QSAR models can predict the diuretic potency based on various molecular descriptors, such as electronic properties and hydrophobicity of the substituents. nih.govsemanticscholar.org

Molecular docking and molecular dynamics simulations are other powerful computational tools. nih.gov Docking studies predict the preferred binding orientation of a drug molecule, like trichlormethiazide, within the binding pocket of its target protein, the Na+-Cl- cotransporter (NCC). nih.govnih.gov Recent structural studies have revealed how thiazides fit into an orthosteric site on the NCC, occluding the ion translocation pathway. nih.gov These simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the drug and specific amino acid residues of the receptor, confirming the importance of features like the C-7 sulfonamide group. nih.gov Molecular dynamics simulations can further analyze the stability of the drug-receptor complex over time and investigate how the drug affects the conformational changes of the protein. nih.gov These computational approaches not only validate experimental SAR findings but also provide a rational basis for designing novel diuretics with improved efficacy and selectivity. nih.govnih.gov

Pharmacokinetics and Metabolism Research Preclinical and Mechanistic

Absorption and Distribution Dynamics in Animal Models

Research into the absorption and distribution of trichlormethiazide (B1682463) reveals characteristics typical of the thiazide diuretic class. Following oral administration, the compound is variably absorbed from the gastrointestinal tract. wikipedia.org Studies in rats indicate that oral administration of trichlormethiazide leads to systemic effects, confirming its absorption from the gut. medchemexpress.comtandfonline.com

Once absorbed, trichlormethiazide is understood to be highly bound to plasma proteins. msdvetmanual.com This high degree of protein binding limits its glomerular filtration, meaning the drug's access to the renal tubules is not primarily through this filtration process. medchemexpress.com The distribution of thiazide diuretics is largely confined to the extracellular fluid, with limited entry into most tissues, although they do pass the placental barrier. While specific tissue distribution studies for trichlormethiazide are not extensively detailed in available literature, its primary site of action is the luminal membrane of the renal tubule cells.

Table 1: Preclinical Insights into Trichlormethiazide Distribution

| Parameter | Finding in Animal Models/Preclinical Context | Implication |

|---|---|---|

| Plasma Protein Binding | Trichlormethiazide is reported to be highly protein-bound. msdvetmanual.com | High binding restricts glomerular filtration; the unbound (free) fraction is responsible for pharmacological activity. |

| Tissue Distribution | The site of action is the renal tubule. wikipedia.org Thiazides generally show distribution limited to extracellular fluid but can cross the placenta. | The drug is effectively delivered to its target organ, the kidney. |

| Bioavailability | Absorption from the gastrointestinal tract is variable. wikipedia.org Studies in rats confirm systemic absorption after oral dosing. medchemexpress.com | The amount of drug reaching systemic circulation can differ, a common feature for orally administered drugs. |

Excretion Pathways and Renal Handling Mechanisms in Preclinical Studies

The primary route of elimination for trichlormethiazide is excretion into the urine. wikipedia.org Preclinical research has established that, like other thiazides, trichlormethiazide reaches its site of action in the nephron not by filtration but by active secretion. The compound is secreted into the tubular fluid by the organic anion transport (OAT) systems located in the proximal tubules. researchgate.net

The diuretic and natriuretic effects of trichlormethiazide have been demonstrated in rat models. Studies in spontaneously hypertensive rats (SHR) under dietary sodium restriction showed that oral doses of trichlormethiazide caused significant natriuresis (excretion of sodium in urine). At higher doses (3 and 10 mg/kg), an increase in total urine volume was also observed. These studies also noted a decrease in plasma potassium levels, which is a known consequence of thiazide action, resulting from increased delivery of sodium to the distal renal tubule and a subsequent exchange for potassium. Further research in rats confirmed that a 1 mg/kg oral dose increases urinary volume and the excretion of both sodium and potassium. medchemexpress.commedchemexpress.com

A study on the chronopharmacology of trichlormethiazide in rats found that its diuretic effects were more pronounced when administered at 1200 hours compared to 2400 hours. nih.gov This suggests that the renal response to the drug can vary depending on the time of administration, a phenomenon linked to circadian rhythms in both the urinary excretion of the drug and the kidney's susceptibility to its action. nih.gov

Table 2: Summary of Preclinical Findings on Renal Excretion of Trichlormethiazide in Rats

| Study Focus | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Diuretic/Natriuretic Effects | Spontaneously Hypertensive Rats (SHR) | Caused dose-dependent natriuresis; increased urine volume at higher doses; decreased plasma potassium. | |

| Electrolyte Excretion | Normal Rats | Increased urinary volume, sodium, and potassium excretion. | medchemexpress.commedchemexpress.com |

| Chronopharmacology | Wistar Rats | Diuretic effect was greater with administration at 1200 hrs vs. 2400 hrs, linked to time-dependent variations in drug excretion and renal sensitivity. | nih.gov |

| Mechanism | General Preclinical Models | Actively secreted into the proximal tubule via organic anion transporters to reach the distal convoluted tubule. | researchgate.net |

Metabolic Stability and Metabolite Identification Research

Research indicates that trichlormethiazide exhibits high metabolic stability. The compound is primarily excreted from the body in its original, unchanged form. wikipedia.org This suggests that metabolism is not a significant pathway for the clearance of trichlormethiazide and that the parent drug is the primary active moiety.

In modern drug development, in vitro metabolic stability is commonly assessed using subcellular fractions, such as liver microsomes, from various species (e.g., rat, dog, monkey, human). nih.govscielo.br These assays measure the rate of disappearance of a compound when incubated with these enzyme-rich fractions, providing data on its intrinsic clearance. nih.gov For drugs that are extensively metabolized, these studies are crucial for identifying potential metabolites and understanding interspecies differences. mdpi.com

However, for trichlormethiazide, the observation that it is excreted largely unchanged implies that it is not a significant substrate for major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system. wikipedia.org Consequently, extensive metabolite identification studies have not been a primary focus in the preclinical evaluation of this compound. The primary clearance mechanism is renal excretion of the parent drug.

Table 3: Metabolic Profile of Trichlormethiazide Based on Preclinical Evidence

| Parameter | Finding | Implication |

|---|---|---|

| Primary Form in Excreta | Primarily excreted as unchanged drug in urine. wikipedia.org | Indicates that the compound is metabolically stable and does not undergo significant biotransformation. |

| Metabolites | No major metabolites have been reported in preclinical studies. | The pharmacological activity is attributed to the parent compound, not its metabolites. |

| In Vitro Stability | Specific data from liver microsome studies are not detailed in the literature, but in vivo findings suggest high stability. | The compound likely has a low rate of metabolism by hepatic enzymes. |

Preclinical Pharmacological Investigations

In Vitro Assays for Target Engagement and Pathway Modulation

In the realm of preclinical research, in vitro assays are pivotal for elucidating the direct molecular interactions of a drug with its intended target and the subsequent modulation of cellular pathways. For Trichlormethiazide (B1682463), a thiazide diuretic, the primary molecular target is the sodium-chloride cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3), located in the distal convoluted tubule of the kidney. drugbank.com

The mechanism of action involves the inhibition of Na+/Cl- reabsorption from the distal convoluted tubules. drugbank.comebi.ac.uk This is achieved through the binding of Trichlormethiazide to the thiazide-sensitive sodium-chloride transporter, which inhibits the transport of sodium ions across the renal tubular epithelium. drugbank.com This action leads to an increase in the excretion of sodium, chloride, and water. drugbank.com

Beyond its primary diuretic target, research suggests that the antihypertensive effects of thiazides like Trichlormethiazide may not be solely due to their diuretic activity. drugbank.com Other potential mechanisms of action that can be explored through in vitro assays include effects on carbonic anhydrases and large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle. drugbank.com In vitro studies have demonstrated that thiazide diuretics can influence insulin (B600854) secretory responses. nih.gov Specifically, hydrochlorothiazide (B1673439) has been shown to potentially inhibit insulin secretion from normal mouse islets by blocking the activity of mitochondrial carbonic anhydrase Vb. nih.gov

Furthermore, in vitro studies using rat suspended hepatocytes have been employed to investigate metabolic interactions between various drugs and environmental chemicals. nih.gov While this specific study focused on trichloroethylene, similar assays could be utilized to understand the metabolic pathways of Trichlormethiazide and its potential interactions with other compounds. nih.gov

Animal Model Studies of Physiological Responses to Trichlormethiazide (sodium)

Animal models are indispensable for understanding the physiological and pharmacological effects of drugs in a living system. Various rodent models have been instrumental in characterizing the diuretic, antihypertensive, and renal-protective effects of Trichlormethiazide.

Diuretic and Natriuretic Effects in Rodent Models

In spontaneously hypertensive rats (SHR), daily oral administration of Trichlormethiazide resulted in significant natriuresis at all tested doses (0.05, 0.5, 3, and 10 mg/kg), while an increase in urine volume was observed at the higher doses of 3 and 10 mg/kg. researchgate.net This demonstrates the dose-dependent diuretic and natriuretic properties of the compound in a hypertensive rodent model. researchgate.net

Antihypertensive Mechanisms in Animal Models (e.g., high salt intake/angiotensin II rats)

The antihypertensive effects of Trichlormethiazide have been extensively studied in various rat models of hypertension. In spontaneously hypertensive rats (SHR) on a low sodium diet, Trichlormethiazide demonstrated a hypotensive effect at doses of 0.5 mg/kg and higher. researchgate.net In a subacute study over six weeks, Trichlormethiazide retarded the development of hypertension in male SHR loaded with a 1% saline solution at an oral dose of over 1 mg/kg/day. researchgate.net

Further investigations in malignant stroke-prone spontaneously hypertensive rats (M-SHRSPs) revealed that a high dose of Trichlormethiazide (3%) significantly lowered systolic blood pressure, whereas a low dose (0.3%) did not show a significant reduction. nih.govresearchgate.net Interestingly, this study also suggested that Trichlormethiazide may protect against tissue impairment in hypertension by modulating gene expression and exhibiting antioxidant activity. nih.govresearchgate.net Another study in SHR compared the effects of Trichlormethiazide with other antihypertensive agents and a high calcium diet. nih.gov While all treatments decreased blood pressure, only quinapril (B1585795) and the calcium-rich diet concurrently reduced intracellular free Ca2+ concentration in lymphocytes, suggesting different underlying mechanisms for the blood pressure-lowering effects. nih.gov

A study combining irbesartan (B333) and Trichlormethiazide in hypertensive rats with metabolic syndrome found that the combination therapy profoundly decreased blood pressure by inhibiting sympathetic activity through anti-oxidant effects in the brain. ebi.ac.uk

Renal Function Modulation in Preclinical Disease Models (e.g., acute renal failure rats)

In a study on Dahl salt-sensitive (DS) rats, a model that develops heart failure, chronic treatment with a diuretic (trichlormethiazide) was compared to adrenomedullin (B612762). ahajournals.org Both treatments similarly decreased systolic blood pressure and increased sodium excretion. ahajournals.org However, the beneficial effects on survival were greater in the adrenomedullin group, suggesting that while the diuretic action of Trichlormethiazide is beneficial, other mechanisms may provide additional protection in this model of heart failure. ahajournals.org

The table below summarizes the findings from various animal model studies.

| Animal Model | Key Findings with Trichlormethiazide |

| Spontaneously Hypertensive Rats (SHR) | Dose-dependent natriuresis and diuresis. researchgate.net |

| Hypotensive effect at doses ≥ 0.5 mg/kg. researchgate.net | |

| Male SHR with 1% saline load | Retardation of hypertension development at doses > 1 mg/kg/day. researchgate.net |

| Malignant Stroke-Prone Spontaneously Hypertensive Rats (M-SHRSP) | High dose (3%) significantly lowered systolic blood pressure. nih.govresearchgate.net |

| Potential tissue protection via gene expression modulation and antioxidant activity. nih.govresearchgate.net | |

| Hypertensive rats with metabolic syndrome (with Irbesartan) | Enhanced blood pressure reduction via inhibition of sympathetic activity and brain antioxidant effects. ebi.ac.uk |

| Dahl Salt-Sensitive (DS) Rats | Decreased systolic blood pressure and increased sodium excretion. ahajournals.org |

Comparative Pharmacology of Thiazide Diuretics in Non-Clinical Settings (e.g., equine studies)

In veterinary medicine, particularly in equine practice, diuretics are utilized for various therapeutic purposes. Thiazide diuretics, including Trichlormethiazide, are known to act on the distal convoluted tubule to reduce sodium and chloride reabsorption. msdvetmanual.com This action results in a mild to moderate increase in urine volume and a significant increase in urine sodium concentration. msdvetmanual.com

In horses, Trichlormethiazide can be combined with dexamethasone (B1670325) for the management of mild swelling of distal limbs and general bruising. ebi.ac.uk The diuretic effect of Trichlormethiazide helps in reducing edema by promoting water loss from the body. ebi.ac.uk

It's important to note that thiazides are considered potassium-wasting diuretics. msdvetmanual.com Their effectiveness is reduced when renal blood flow is low. msdvetmanual.com

Drug Interaction Research Mechanistic and Preclinical

Investigation of Pharmacodynamic Interactions at the Molecular Level

Trichlormethiazide's primary pharmacodynamic effect is diuresis, achieved through its interaction with specific ion transporters in the renal tubules. At the molecular level, its principal mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron. nih.gov By binding to this transporter, trichlormethiazide (B1682463) blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. nih.gov This inhibition leads to an increased excretion of these ions, and consequently water, resulting in a diuretic effect. nih.gov

Beyond its diuretic action, trichlormethiazide also exhibits vasodilatory properties, which contribute to its antihypertensive effect. This is not solely a consequence of reduced plasma volume. drugbank.com Mechanistic studies suggest that thiazide diuretics, including trichlormethiazide, can induce vasodilation through at least two molecular pathways. One proposed mechanism is the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells. drugbank.com The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation. Another contributing factor may be the inhibition of carbonic anhydrases within vascular tissue, although the precise downstream effects of this inhibition on vascular tone are still being fully elucidated. drugbank.com

Preclinical Studies of Pharmacokinetic Interactions

The potential for a drug to interact with the cytochrome P450 (CYP450) enzyme system is a critical aspect of preclinical evaluation, as these enzymes are central to the metabolism of a vast number of pharmaceuticals. criver.commdpi.com Inhibition or induction of CYP450 enzymes can lead to significant alterations in the plasma concentrations of co-administered drugs, potentially resulting in toxicity or loss of efficacy. nih.gov In vitro assays using human liver microsomes or recombinant CYP enzymes are standard methods to assess a compound's potential to act as an inhibitor or inducer of specific isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. criver.comenamine.net

Despite the importance of this data, specific preclinical studies detailing the inhibitory or inductive effects of trichlormethiazide on the cytochrome P450 system are not extensively reported in publicly available literature. While a study on the related thiazide diuretic, hydrochlorothiazide (B1673439), suggested a strong inhibition of CYP3A4, direct data for trichlormethiazide is lacking. mdpi.com Therefore, a definitive profile of trichlormethiazide's interaction with CYP450 enzymes cannot be constructed at this time. The general procedures for such investigations are well-established and would involve incubating trichlormethiazide with a panel of CYP450 isoforms to determine its inhibitory concentration (IC50) or its potential to increase enzyme expression. bioivt.com

Table 1: General Framework for In Vitro Cytochrome P450 Inhibition Assay

| Parameter | Description |

|---|---|

| Test System | Pooled human liver microsomes (HLM) or recombinant human CYP450 enzymes. criver.comtaylorfrancis.com |

| CYP Isoforms | Typically includes major isoforms: CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4. enamine.net |

| Probe Substrates | Specific substrates are used for each isoform to measure its metabolic activity. enamine.net |

| Incubation | The test compound (trichlormethiazide) is incubated at various concentrations with the test system and a probe substrate. |

| Analysis | The formation of the substrate's metabolite is quantified, typically using LC-MS/MS. enamine.net |

| Endpoint | The IC50 value (concentration causing 50% inhibition of enzyme activity) is calculated. bioivt.com |

Drug transporters, such as P-glycoprotein (P-gp), encoded by the MDR1 gene (or Mdr1a/b in rodents), are critical in controlling the absorption, distribution, and excretion of many drugs. frontiersin.org Modulation of these transporters can lead to significant drug-drug interactions. Research has identified trichlormethiazide as a compound that can influence the expression of these transporters.

A study utilizing a dual secretion-based promoter assay for the murine upstream core promoters of Mdr1a and Mdr1b screened a library of FDA-approved drugs and identified trichlormethiazide as an enhancer of Mdr1a/b gene expression. This finding, initially observed in a reporter gene assay, was subsequently validated in a blood-brain barrier culture model and further confirmed in both wild-type and Mdr1 knockout mice. This indicates that trichlormethiazide has the potential to induce P-gp expression, which could in turn affect the disposition of other drugs that are substrates of this transporter.

Table 2: Summary of Research on Trichlormethiazide and Mdr1a/b Gene Expression

| Study Design | Model System | Key Finding | Implication |

|---|---|---|---|

| Dual reporter gene assay | Murine upstream core promoters of Mdr1a and Mdr1b | Trichlormethiazide identified as an enhancer of Mdr1a/b gene expression. | Potential for inducing P-glycoprotein expression. |

| In vitro validation | Blood-brain barrier culture model | Confirmed the inductive effect of trichlormethiazide on drug transport. frontiersin.org | Suggests a potential impact on the transport of P-gp substrates across biological barriers. |

Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450 systems)

Mechanistic Insights into Combined Agent Effects in Non-Clinical Models

In the management of hypertension, trichlormethiazide is frequently used in combination with other antihypertensive agents to achieve greater blood pressure control. Non-clinical and mechanistic studies provide insight into the synergistic or additive effects of these combinations.

When combined with an angiotensin II receptor blocker (ARB) such as irbesartan (B333) , the therapeutic efficacy of both agents is increased. drugbank.com The combination of irbesartan and a thiazide diuretic has been evaluated in preclinical models, demonstrating that the two agents have additive antihypertensive effects. europa.eu The diuretic action of trichlormethiazide reduces plasma volume, which can lead to a compensatory activation of the renin-angiotensin system. europa.eu Irbesartan, by blocking the AT1 receptor, counteracts this effect, leading to a more pronounced reduction in blood pressure than either agent alone. europa.eu

Similarly, combinations with other ARBs like olmesartan (B1677269) have been studied. While many studies are clinical, the mechanistic rationale is based on complementary actions. Trichlormethiazide addresses salt and water retention, while olmesartan blocks the renin-angiotensin system. nih.govnih.gov This dual approach can lead to more effective blood pressure reduction.

The combination of trichlormethiazide with a calcium channel blocker (CCB) like azelnidipine (B1666253) has also been investigated. nih.gov In studies comparing the combination of olmesartan with either azelnidipine or trichlormethiazide, both combinations were effective. nih.govnih.gov Azelnidipine works by blocking calcium influx into vascular smooth muscle cells, causing vasodilation, which is a different and complementary mechanism to the diuretic and mild vasodilatory effects of trichlormethiazide. d-nb.info Preclinical studies with azelnidipine have shown it exerts diuretic and natriuretic effects on its own, which could be additive with those of trichlormethiazide. springermedizin.de

Table 3: Mechanistic Rationale for Trichlormethiazide Combinations in Non-Clinical Contexts

| Combination Agent | Class | Mechanistic Synergy/Additivity |

|---|---|---|

| Irbesartan | Angiotensin II Receptor Blocker (ARB) | Trichlormethiazide-induced volume depletion is counteracted by irbesartan's blockade of the renin-angiotensin system, resulting in a greater antihypertensive effect. drugbank.comeuropa.eu |

| Olmesartan | Angiotensin II Receptor Blocker (ARB) | Complementary mechanisms where trichlormethiazide reduces sodium and water retention, and olmesartan blocks the pressor effects of angiotensin II. nih.govnih.gov |

| Azelnidipine | Calcium Channel Blocker (CCB) | Additive effects on blood pressure through distinct mechanisms: trichlormethiazide-induced diuresis and azelnidipine-induced vasodilation. nih.govspringermedizin.de |

Compound Reference Table

| Compound Name |

|---|

| Acetyldigitoxin |

| Acetylsalicylic acid |

| Aclidinium |

| Acrivastine |

| Acyclovir |

| Albiglutide |

| Albuterol |

| Aldesleukin |

| Alfentanil |

| Alfuzosin |

| Aliskiren |

| Allopurinol |

| Alprenolol |

| Alteplase |

| Altretamine |

| Amantadine |

| Ambrisentan |

| Amifostine |

| Amiloride |

| Amineptine |

| Amiodarone |

| Amitriptyline |

| Amlodipine |

| Ammonium (B1175870) chloride |

| Amobarbital |

| Amoxapine |

| Amoxicillin |

| Amphetamine |

| Amphotericin B |

| Amyl Nitrite |

| Ancestim |

| Ancrod |

| Anisindione |

| Anisotropine methylbromide |

| Anistreplase |

| Antrafenine |

| Apalutamide |

| Apixaban |

| Apomorphine |

| Apremilast |

| Arsenic trioxide |

| Asenapine |

| Aspirin |

| Atenolol |

| Atomoxetine |

| Atracurium |

| Atracurium besylate |

| Auranofin |

| Aurothioglucose |

| Avanafil |

| Azacitidine |

| Azapropazone |

| Azatadine |

| Azelnidipine |

| Azilsartan medoxomil |

| Aztreonam |

| Baclofen |

| Balsalazide |

| Bendroflumethiazide (B1667986) |

| Benorilate |

| Benoxaprofen |

| Benserazide |

| Benzatropine |

| Benzbromarone |

| Benzphetamine |

| Benzquinamide |

| Benzthiazide |

| Benzydamine |

| Benzylpenicillin |

| Bepridil |

| Betaxolol |

| Bethanidine |

| Bimatoprost |

| Biperiden |

| Bisacodyl |

| Bismuth subgallate |

| Bisoprolol |

| Bretylium |

| Brimonidine |

| Bromocriptine |

| Bumetanide |

| Bupivacaine |

| Bupropion |

| Buspirone |

| Butabarbital |

| Butalbital |

| Butriptyline |

| Calcium |

| Calcium acetate |

| Calcium carbonate |

| Calcium chloride |

| Canagliflozin |

| Candesartan cilexetil |

| Cangrelor |

| Cannabidiol |

| Capecitabine |

| Capreomycin |

| Captopril |

| Carbamazepine |

| Carbetocin |

| Carbidopa |

| Carvedilol |

| Celecoxib |

| Celiprolol |

| Chlorothiazide (B1668834) |

| Chlorpromazine |

| Chlorthalidone (B1668885) |

| Ciprofloxacin |

| Cisapride |

| Clevidipine |

| Clozapine |

| Colesevelam |

| Conivaptan |

| Crizotinib |

| Curcumin |

| Cyclosporine |

| Dapaconazole |

| Darunavir |

| Dasatinib |

| Debrisoquine |

| Desflurane |

| Dexamethasone (B1670325) |

| Dexmedetomidine |

| Diazoxide |

| Diclofenac |

| Dicumarol |

| Diethylpropion |

| Diflunisal |

| Digitoxin |

| Digoxin |

| Dihydralazine |

| Diltiazem |

| Dinutuximab |

| Diosmin |

| Diphenhydramine |

| Dipyridamole |

| Dobutamine |

| Dofetilide |

| Dopamine |

| Doxazosin |

| Doxepin |

| Dronedarone |

| Droperidol |

| Duloxetine |

| Edoxaban |

| Eletriptan |

| Enalapril |

| Enflurane |

| Ephedrine |

| Epinephrine |

| Eplerenone |

| Epoprostenol |

| Eprosartan |

| Erythromycin |

| Esmolol |

| Estradiol |

| Etacrynic acid |

| Ethacrynic acid |

| Ethanol |

| Ethinyl Estradiol |

| Etodolac |

| Felodipine |

| Fenoldopam |

| Fenoprofen |

| Fentanyl |

| Fosinopril |

| Furosemide |

| Gemcitabine |

| Glyburide |

| Guanabenz |

| Guanadrel |

| Guanethidine |

| Guanfacine |

| Haloperidol |

| Halothane |

| Heparin |

| Hydralazine |

| Hydrochlorothiazide |

| Hydroflumethiazide |

| Ibuprofen |

| Ibutilide |

| Idelalisib |

| Iloprost |

| Imatinib |

| Imipramine |

| Indapamide (B195227) |

| Indomethacin |

| Iproniazid |

| Irbesartan |

| Irinotecan |

| Isocarboxazid |

| Isoetharine |

| Isoflurane |

| Isoniazid |

| Isoproterenol |

| Isosorbide dinitrate |

| Isosorbide mononitrate |

| Isoxsuprine |

| Isradipine |

| Itraconazole |

| Ivermectin |

| Ketoconazole |

| Labetalol |

| Lacidipine |

| Larotrectinib |

| Lercanidipine |

| Levalbuterol |

| Levodopa |

| Levonordefrin |

| Levothyroxine |

| Lidocaine |

| Lisinopril |

| Lisuride |

| Lithium |

| Lixisenatide |

| Lofexidine |

| Lornoxicam |

| Loteprednol |

| Lurasidone |

| Manidipine |

| Meperidine |

| Mephentermine |

| Metformin |

| Methadone |

| Methazolamide |

| Methyldopa |

| Methylene blue |

| Methylphenidate |

| Metolazone |

| Metoprolol |

| Midazolam |

| Midodrine |

| Minoxidil |

| Moclobemide |

| Moexipril |

| Morphine |

| Nabilone |

| Nadolol |

| Naproxen |

| Nelfinavir |

| Nesiritide |

| Nialamide |

| Nicardipine |

| Nicorandil |

| Nifedipine |

| Nilotinib |

| Nimodipine |

| Nisoldipine |

| Nitrendipine |

| Nitric Oxide |

| Nitroglycerin |

| Nitroprusside |

| Norepinephrine |

| Nortriptyline |

| Olmesartan |

| Oltipraz |

| Omeprazole |

| Oxaprozin |

| Oxprenolol |

| Oxycodone |

| Paclitaxel |

| Palbociclib |

| Papaverine |

| Parecoxib |

| Pargyline |

| Paroxetine |

| Pazopanib |

| Penbutolol |

| Pentobarbital |

| Pentoxifylline |

| Perindopril |

| Phenelzine |

| Phenformin |

| Phenobarbital |

| Phenoxybenzamine |

| Phentolamine |

| Phenylbutazone |

| Phenylephrine |

| Phenytoin |

| Pimozide |

| Pindolol |

| Pioglitazone |

| Piperacillin |

| Piroxicam |

| Polythiazide |

| Prazosin |

| Primaquine |

| Procarbazine |

| Promazine |

| Propafenone |

| Propofol |

| Propranolol |

| Protriptyline |

| Quetiapine |

| Quinapril (B1585795) |

| Quinethazone |

| Quinidine |

| Ramipril |

| Rasagiline |

| Remifentanil |

| Reserpine |

| Resveratrol |

| Ribociclib |

| Rifampin |

| Rilmenidine |

| Ritodrine |

| Ritonavir |

| Rivaroxaban |

| Rofecoxib |

| Ropinirole |

| Ropivacaine |

| Rosiglitazone |

| Salicylamide |

| Salicylic acid |

| Salsalate |

| Saquinavir |

| Selegiline |

| Sevoflurane |

| Sildenafil |

| Simvastatin |

| Sodium |

| Sorafenib |

| Sotalol |

| Spironolactone (B1682167) |

| Sufentanil |

| Sulindac |

| Sumatriptan |

| Tadalafil |

| Tamoxifen |

| Tamsulosin |

| Telmisartan |

| Temocapril |

| Terazosin |

| Terbinafine |

| Terbutaline |

| Theophylline |

| Thiopental |

| Thioridazine |

| Ticlopidine |

| Timolol |

| Tizanidine |

| Tolazamide |

| Tolazoline |

| Tolbutamide |

| Tolmetin |

| Torsemide |

| Trandolapril |

| Tranylcypromine |

| Trazodone |

| Treprostinil |

| Triamterene |

| Trichlormethiazide |

| Trimethaphan |

| Trimipramine |

| Valdecoxib |

| Valsartan |

| Vardenafil |

| Verapamil |

| Vinblastine |

| Voriconazole |

| Warfarin |

| Yohimbine |

| Zidovudine |

| Zofenopril |

Mechanisms of Diuretic Resistance Cellular and Molecular Perspectives

Cellular Adaptive Responses in Renal Tubules to Chronic Diuretic Exposure

Chronic exposure to diuretics instigates significant structural and cellular changes in the renal tubules, particularly in the segments downstream from the primary site of diuretic action. This adaptation, often termed the "braking phenomenon," is a major contributor to long-term diuretic resistance. frontiersin.orgnih.gov

When a thiazide diuretic like Trichlormethiazide (B1682463) blocks the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT), the increased delivery of sodium to more distal parts of the nephron, such as the connecting tubule (CNT) and collecting duct (CD), stimulates cellular adaptation. karger.comnih.gov Studies have demonstrated that chronic administration of loop diuretics, which act upstream of the DCT, leads to significant hypertrophy and hyperplasia of the cells in the DCT and downstream segments. frontiersin.orgjacc.org This structural remodeling enhances the reabsorptive capacity of these segments, effectively counteracting the diuretic's initial effect. frontiersin.org

Specifically, with chronic thiazide treatment, the kidney adapts to the sustained blockade. Research in animal models has shown that while the primary target cells may undergo some changes, including apoptosis and dedifferentiation in the early DCT, the more distal segments undergo significant compensatory growth. ahajournals.org This involves an increase in the epithelial cell volume of the distal convoluted tubule, connecting tubule, and collecting duct. karger.com This cellular hypertrophy is a key adaptive response designed to augment sodium reabsorption in the face of diuretic-induced blockade. nih.gov

A systems biology approach reveals that the compensatory response to thiazides is intricate, involving coordinated adaptations across multiple renal cell types, including DCT cells, principal cells of the collecting duct, and even proximal tubule cells. nih.gov

Table 1: Cellular Adaptive Changes in Renal Tubules with Chronic Diuretic Use

| Nephron Segment | Cellular Response to Chronic Diuretic Exposure | Consequence |

|---|---|---|

| Distal Convoluted Tubule (DCT) | Hypertrophy and hyperplasia (especially with upstream blockade by loop diuretics). frontiersin.orgjacc.org Changes in cell morphology with thiazide use. ahajournals.org | Increased reabsorptive surface area and capacity. |

| Connecting Tubule (CNT) | Cellular hypertrophy. karger.com | Enhanced sodium reabsorption. |

| Collecting Duct (CD) | Cellular hypertrophy. karger.com | Increased sodium reabsorption capacity. |

Molecular Basis of Compensatory Ion Reabsorption

The cellular hypertrophy observed during chronic diuretic exposure is coupled with significant alterations in the expression and activity of ion transporters and channels, which form the molecular basis of diuretic resistance.

Chronic blockade of the thiazide-sensitive Na-Cl cotransporter (NCC) by Trichlormethiazide can, paradoxically, lead to an upregulation in the abundance of the NCC protein itself. karger.comnih.gov This suggests a compensatory mechanism within the primary site of action. However, the more clinically significant adaptations occur downstream. nih.gov

The increased sodium load delivered to the connecting tubule and collecting duct stimulates the renin-angiotensin-aldosterone system (RAAS). frontiersin.org Aldosterone, in turn, promotes the synthesis and activity of the epithelial sodium channel (ENaC) and the basolateral Na+/K+-ATPase pump in the principal cells of these distal segments. frontiersin.orgmdpi.com Chronic treatment with both loop diuretics and thiazides has been shown to increase the abundance of ENaC. nih.gov This upregulation of ENaC provides a powerful mechanism for compensatory sodium reabsorption, mitigating the natriuretic effect of the diuretic acting upstream. karger.comnih.gov

Furthermore, in response to chronic loop diuretic use, which blocks the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb, there is a compensatory increase in the activity of the NCC in the distal convoluted tubule. jacc.orgshfnf.co.uk This highlights a molecular crosstalk between different nephron segments.

Table 2: Key Molecular Changes in Compensatory Ion Reabsorption

| Ion Transporter/Channel | Location | Change with Chronic Diuretic Use | Functional Impact |

|---|---|---|---|

| Na-Cl Cotransporter (NCC) | Distal Convoluted Tubule (DCT) | Increased abundance with chronic thiazide or loop diuretic use. karger.comnih.gov | Compensatory increase in NaCl reabsorption capacity. |

| Epithelial Sodium Channel (ENaC) | Connecting Tubule (CNT), Collecting Duct (CD) | Increased abundance and activity, often mediated by aldosterone. frontiersin.orgnih.gov | Enhanced electrogenic Na+ reabsorption in the late distal nephron. ahajournals.org |

| Na+/K+-ATPase | Basolateral Membrane (all segments) | Increased activity to support enhanced Na+ reabsorption. pharmaceutical-journal.com | Provides the driving force for vectorial sodium transport. |

| Na-K-2Cl Cotransporter (NKCC2) | Thick Ascending Limb | Increased abundance with chronic loop diuretic use. nih.gov | Compensatory increase in NaCl reabsorption capacity at the site of action. |

Cross-Resistance Mechanisms with Other Diuretic Classes

The adaptive changes induced by chronic therapy with one class of diuretic can influence the effectiveness of other diuretic classes. This cross-resistance is rooted in the compensatory hypertrophy and molecular upregulation that occurs in nephron segments not targeted by the initial drug.

A classic example of this is the resistance to loop diuretics that develops with long-term use. The chronic blockade of the NKCC2 transporter in the thick ascending limb by a loop diuretic leads to hypertrophy of the downstream distal convoluted tubule and an increase in the expression and function of the NCC transporter. nih.govjacc.orgshfnf.co.uk This adaptation significantly blunts the natriuretic effect of the loop diuretic, as the sodium that escapes blockade in the loop of Henle is avidly reabsorbed in the now hyper-functional DCT. jacc.org

This specific mechanism of resistance, however, creates a therapeutic opportunity. The addition of a thiazide-type diuretic, such as Trichlormethiazide, can produce a synergistic effect. nursingcenter.com By blocking the upregulated NCC in the hypertrophied DCT, the thiazide diuretic inhibits the primary site of compensatory sodium reabsorption. nih.govshfnf.co.uk This strategy, known as "sequential nephron blockade," targets multiple sites of sodium reabsorption and is a common approach to overcoming diuretic resistance in clinical practice. nih.govcvpharmacology.com

Conversely, chronic use of a thiazide diuretic like Trichlormethiazide induces adaptive changes primarily in the connecting tubule and collecting duct, where increased sodium reabsorption is mediated by ENaC. ahajournals.org This could theoretically blunt the effectiveness of a potassium-sparing diuretic like amiloride, which directly blocks ENaC, although this combination is often used to prevent potassium loss. pharmaceutical-journal.com The interaction highlights the integrated nature of the nephron's response to diuretic therapy.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are indispensable for separating Trichlormethiazide (B1682463) from complex matrices and quantifying its presence with high accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Trichlormethiazide. labmanager.com The development of robust HPLC methods is a critical step in ensuring reliable and reproducible results. labmanager.com These methods are typically developed for various purposes, including the assay of the active ingredient, identification of degradation products, and impurity profiling. labmanager.com

A key aspect of method development is the selection of the appropriate stationary and mobile phases. For instance, a simultaneous analysis of Trichlormethiazide with other diuretics like triamterene, furosemide, and spironolactone (B1682167) has been achieved using a Wakosil ODS 5C18 column. nih.gov The mobile phase in this gradient method consisted of a mixture of water and acetonitrile (B52724) containing 0.1% triethylamine, with the pH adjusted to 3.0 with phosphoric acid. nih.gov The gradient elution program involved varying the acetonitrile concentration over time to achieve optimal separation. nih.gov

Method validation is a mandatory step to demonstrate that an analytical method is suitable for its intended purpose. labmanager.com Validation parameters typically include specificity, linearity, accuracy, precision, detection limit, and quantitation limit. scribd.com For example, in the simultaneous analysis of four diuretics, the calibration curves for each drug, including Trichlormethiazide, showed excellent linearity with correlation coefficients exceeding 0.999. nih.gov The lower limit of detection was approximately 40 ng for each drug. nih.gov Such validated methods are essential for quality control in pharmaceutical manufacturing and for analyzing the compound in various samples, including health food supplements. nih.gov

Below is an interactive data table summarizing typical HPLC conditions for Trichlormethiazide analysis:

| Parameter | Details |

| Column | Wakosil ODS 5C18 (5 µm, 150 x 4.6 mm i.d.) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% triethylamine, pH 3.0 (adjusted with phosphoric acid) |

| Gradient Program | 0-6 min: 15% acetonitrile; 6-20 min: linear gradient from 15% to 50% acetonitrile; 20-40 min: 50% acetonitrile |

| Detection Wavelength | 260 nm (0-20 min), 235 nm (20-40 min) |

| Detection Limit | Approximately 40 ng |

Liquid Chromatography-Mass Spectrometry (LC/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. This hyphenated technique is particularly valuable for the analysis of polar and thermolabile compounds like Trichlormethiazide, as it often does not require derivatization. oup.com LC-MS is widely used in various stages of drug development and in analytical toxicology. oup.com

Several LC-MS methods have been developed for the detection and quantification of Trichlormethiazide in biological matrices. For example, a method using a laboratory-built device with microbore LC achieved a detection limit of approximately 1 ng of injected Trichlormethiazide. oup.com In doping control analysis, LC-MS is a preferred method due to its ability to handle complex matrices and achieve low detection limits. scirp.org One study on the detection of thiazide-based diuretics in equine urine reported a detection limit of 384 ng/mL for Trichlormethiazide using LC/MS. researchgate.net

The choice of ionization interface is crucial in LC-MS. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been utilized for the analysis of diuretics. researchgate.netoup.com LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and is often used for confirmation procedures in anti-doping laboratories. scirp.org

Spectroscopic Characterization of Trichlormethiazide (sodium) and its Interactions

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of Trichlormethiazide and its interactions with other molecules.

Fourier Transform Raman and Infrared Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers a molecular fingerprint of a compound, allowing for its identification and characterization. spectroscopyonline.comnih.govelsevier.com These techniques measure the vibrational modes of a molecule, which are specific to its structure. spectroscopyonline.com

A study involving experimental and theoretical methods analyzed the FT-Raman and FT-IR spectra of Trichlormethiazide. researchgate.netnih.gov The recorded spectra were compared with quantum chemical calculations to assign the observed vibrational frequencies. nih.gov Such studies help in understanding the stability of the molecule, hyper-conjugative interactions, and electron delocalization. researchgate.netnih.gov

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. clinmedjournals.orgmdpi.com This enhancement allows for the detection of molecules at very low concentrations. clinmedjournals.org

Research has been conducted on the adsorption of Trichlormethiazide on gold nanoparticles (AuNPs). researchgate.netnih.gov SERS analysis confirmed the interaction between the drug molecule and the nanoparticles. nih.gov A notable finding was the shifting and intensity enhancement of the CCl2 band, indicating a back-donation and conjugation effect. nih.gov This effect is attributed to the presence of a nitrogen atom near the dichloromethyl group and the oxygen in the sulfur dioxide group. nih.gov SERS is a powerful tool for studying the stability and degradation of pharmaceutical compounds under various stress conditions. researchgate.net The technique can provide valuable information on the chemical changes occurring in a molecule. researchgate.net

Impurity Profiling and Reference Standard Characterization

Impurity profiling is the identification, quantification, and characterization of unwanted chemical entities in a pharmaceutical substance. ijpsjournal.comjocpr.com These impurities can arise from the manufacturing process or from degradation of the active pharmaceutical ingredient (API). ijpsjournal.com Regulatory bodies have strict guidelines for the control of impurities. jocpr.com

Analytical techniques such as HPLC and LC-MS are central to impurity profiling. ijpsjournal.comchimia.ch These methods are used to separate and detect impurities, even at very low levels. chimia.ch For Trichlormethiazide, reference standards of the API and its known impurities are crucial for accurate identification and quantification. pharmaffiliates.com One known impurity, for example, is N-Nitroso Trichlormethiazide. pharmaffiliates.com The characterization of these reference standards often involves a combination of chromatographic and spectroscopic methods to confirm their structure and purity. scribd.com

Theoretical and Computational Studies of Trichlormethiazide Sodium

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic characteristics of Trichlormethiazide (B1682463) (TCM). nih.gov Studies employing the B3LYP functional with the 6-311++G (d, p) basis set have been used to analyze the stereoelectronic properties of its most stable conformers. nih.govresearchgate.net These theoretical investigations are often complemented by experimental techniques like Fourier transform Raman and Infrared spectroscopy to validate the computational findings. nih.gov